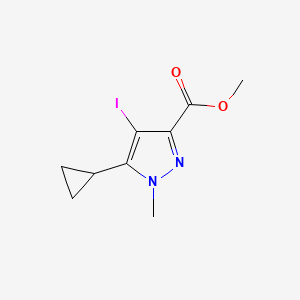![molecular formula C7H10N2O2 B3016050 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol CAS No. 1251131-77-7](/img/structure/B3016050.png)
2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol” is a chemical compound with the molecular formula C7H10N2O2 . It is also known as “2-[(2-aminopyridin-4-yl)oxy]ethan-1-ol hydrochloride” with the CAS Number: 2418662-38-9 .
Molecular Structure Analysis
The InChI code for “2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol” is 1S/C7H10N2O2.ClH/c8-7-5-6 (1-2-9-7)11-4-3-10;/h1-2,5,10H,3-4H2, (H2,8,9);1H .Physical And Chemical Properties Analysis
The molecular weight of “2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol” is 190.63 . It is a powder at room temperature .科学的研究の応用
Synthesis and Characterization of Oligomers and Complexes :
- Kaya and Koyuncu (2003) explored the synthesis and characterization of oligo-N-4-aminopyridine and oligo-2-[(pyridine-4-yl-imino) methyl] phenol, including their oligomer–metal complexes. These compounds show stability against thermo-oxidative decomposition, indicating potential for advanced material applications (Kaya & Koyuncu, 2003).
Development of Fluorescent Chemosensors :
- Shylaja et al. (2020) discovered that a dimethylfuran tethered 2-aminopyridine-3-carbonitrile serves as a fluorescent chemosensor for Fe3+ ions and picric acid, highlighting its application in sensitive detection systems (Shylaja et al., 2020).
Catalysis and Ligand Synthesis :
- Zong, Zhou, and Thummel (2008) reported on the synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, starting from 2-aminopyridine, for use in metal complexes, potentially useful in catalysis and semiconductor applications (Zong, Zhou, & Thummel, 2008).
Analytical Applications in Oligosaccharide Structure Analysis :
- Hase, Ikenaka, and Matsushima (1978) described a method for combining the aldehyde group of an oligosaccharide with 2-aminopyridine for the analysis of oligosaccharide structures, beneficial in biochemical research (Hase, Ikenaka, & Matsushima, 1978).
Synthesis of Novel Organic Compounds :
- Liao et al. (2021) developed a novel approach for synthesizing 2-((2-arylquinolin-4-yl)oxy)ethan-1-ol derivatives, indicating the potential for creating new organic compounds with unique properties (Liao et al., 2021).
Applications in Pharmaceutical Research :
- Duret et al. (2017) presented the synthesis of structurally diverse polycyclic fused and spiro-4-aminopyridines, which are valuable in the chemical industry and pharmaceutical research (Duret et al., 2017).
Research in Fluorescent Probes and Alzheimer's Disease :
- Fa et al. (2015) synthesized a fluorescent probe for β-amyloids, which could be significant in the molecular diagnosis of Alzheimer’s disease, demonstrating the application in medical diagnostics (Fa et al., 2015).
Safety and Hazards
特性
IUPAC Name |
2-(4-aminopyridin-2-yl)oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-6-1-2-9-7(5-6)11-4-3-10/h1-2,5,10H,3-4H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLYYKNMDFEUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol | |
CAS RN |
1251131-77-7 |
Source


|
| Record name | 2-[(4-aminopyridin-2-yl)oxy]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B3015976.png)
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3015977.png)

![N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide](/img/structure/B3015984.png)
![4-(aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B3015985.png)




